molecular formula C16H14CuO8 B2930821 copper(2+) ion bis(2-hydroxy-3-methoxybenzoate) CAS No. 799269-01-5

copper(2+) ion bis(2-hydroxy-3-methoxybenzoate)

Cat. No.: B2930821
CAS No.: 799269-01-5
M. Wt: 397.826
InChI Key: WWYMYCVWGPOAJO-UHFFFAOYSA-L
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Description

Copper(2+) ion bis(2-hydroxy-3-methoxybenzoate) is a coordination compound where copper(II) ions are complexed with two molecules of 2-hydroxy-3-methoxybenzoate

Properties

IUPAC Name

copper;2-carboxy-6-methoxyphenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H8O4.Cu/c2*1-12-6-4-2-3-5(7(6)9)8(10)11;/h2*2-4,9H,1H3,(H,10,11);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYMYCVWGPOAJO-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[O-])C(=O)O.COC1=CC=CC(=C1[O-])C(=O)O.[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14CuO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of copper(2+) ion bis(2-hydroxy-3-methoxybenzoate) typically involves the reaction of copper(II) salts with 2-hydroxy-3-methoxybenzoic acid under controlled conditions. A common method includes dissolving copper(II) acetate in water and adding 2-hydroxy-3-methoxybenzoic acid, followed by adjusting the pH to facilitate complex formation. The reaction mixture is then stirred and heated to promote the formation of the desired complex .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated pH control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Copper(2+) ion bis(2-hydroxy-3-methoxybenzoate) can undergo various chemical reactions, including:

    Oxidation and Reduction: Copper(II) can be reduced to copper(I) or elemental copper under appropriate conditions.

    Substitution Reactions: The methoxybenzoate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Ligands such as bipyridine or ethylenediamine in the presence of a base.

Major Products:

Scientific Research Applications

Copper(2+) ion bis(2-hydroxy-3-methoxybenzoate) has several applications in scientific research:

Mechanism of Action

The mechanism by which copper(2+) ion bis(2-hydroxy-3-methoxybenzoate) exerts its effects involves the interaction of copper ions with biological molecules. Copper ions can generate reactive oxygen species (ROS) that damage cellular components such as membranes, proteins, and DNA. This oxidative stress can lead to cell death, making the compound effective as an antimicrobial agent. Additionally, copper ions can disrupt enzyme function by binding to active sites or altering protein structures .

Comparison with Similar Compounds

  • Copper(2+) ion bis(2-hydroxy-4-methoxybenzoate)
  • Copper(2+) ion bis(2-hydroxy-3-methylbenzoate)
  • Copper(2+) ion bis(2-hydroxy-4-methylbenzoate)

Comparison: Copper(2+) ion bis(2-hydroxy-3-methoxybenzoate) is unique due to the specific positioning of the methoxy group, which can influence the compound’s reactivity and binding properties. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications where these properties are advantageous .

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